4-tert-butyl-N-methoxycyclohexan-1-imine
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Overview
Description
4-tert-Butyl-N-methoxycyclohexan-1-imine is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a methoxy group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-methoxycyclohexan-1-imine typically involves the reaction of 4-tert-butylcyclohexanone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the imine product. The process involves:
Starting Material: 4-tert-butylcyclohexanone.
Reagent: Methoxyamine hydrochloride.
Solvent: Anhydrous ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Procurement: Sourcing high-purity 4-tert-butylcyclohexanone and methoxyamine.
Reaction Setup: Utilizing reactors with precise temperature and pressure control.
Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-methoxycyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-tert-Butyl-N-methoxycyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-methoxycyclohexan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: Lacks the methoxy and imine groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-N-methylcyclohexan-1-imine: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
4-tert-Butyl-N-ethoxycyclohexan-1-imine:
Uniqueness
4-tert-Butyl-N-methoxycyclohexan-1-imine is unique due to the presence of both the methoxy and imine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
61580-74-3 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-tert-butyl-N-methoxycyclohexan-1-imine |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)9-5-7-10(8-6-9)12-13-4/h9H,5-8H2,1-4H3 |
InChI Key |
ZJZFFUCCCZSZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC)CC1 |
Origin of Product |
United States |
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